2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that includes a thienopyrazole core, a phenoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in modulating ion channels or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate human ether-à-go-go-related gene (hERG) potassium channels by removing channel inactivation . This effect is achieved by shifting the voltage-dependence of inactivation, thereby enhancing channel activity.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(4-phenoxyphenyl)benzamide: Another compound with a similar structure but lacking the thienopyrazole core.
2-methyl-3-nitro-N-(4-phenoxyphenyl)benzamide: Similar but without the thienopyrazole core.
Uniqueness
The presence of the thienopyrazole core in 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide distinguishes it from other similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCZMRTRRFIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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